
2-(1,3-Dithiolan-2-ylidene)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiolan-2-ylidene)propanedioic acid is an organic compound with the molecular formula C₆H₆O₄S₂ It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)propanedioic acid typically involves the reaction of malonic acid derivatives with 1,3-propanedithiol in the presence of a catalyst. One common method is the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the formation of the dithiolane ring. The reaction is usually carried out under reflux conditions with an appropriate solvent, such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Dithiolan-2-ylidene)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of enzyme inhibitors or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)propanedioic acid involves its interaction with molecular targets through its dithiolane ring. The sulfur atoms in the ring can form strong bonds with metal ions or other electrophilic centers, making it a versatile ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, contributing to its bioactivity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane-2-thione: Similar structure but with a thione group instead of a carboxylic acid.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, differing in ring size and chemical properties.
2-(1,3-Dithian-2-ylidene)propanedioic acid: Similar structure but with a dithiane ring instead of a dithiolane ring.
Uniqueness
2-(1,3-Dithiolan-2-ylidene)propanedioic acid is unique due to its specific ring structure and the presence of both sulfur and carboxylic acid functional groups
Properties
Molecular Formula |
C6H6O4S2 |
|---|---|
Molecular Weight |
206.2 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C6H6O4S2/c7-4(8)3(5(9)10)6-11-1-2-12-6/h1-2H2,(H,7,8)(H,9,10) |
InChI Key |
OOXAOGPOOQJTER-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C(=O)O)C(=O)O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B13119974.png)
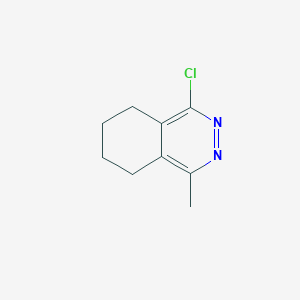


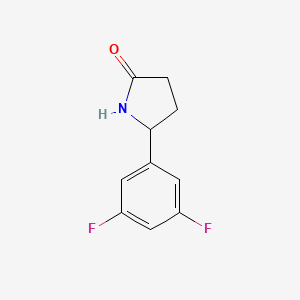
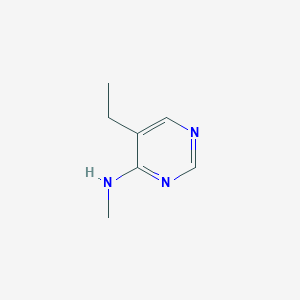
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)


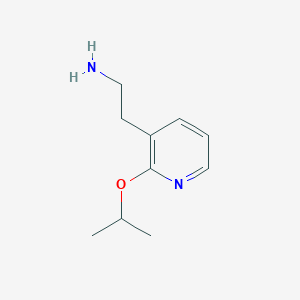


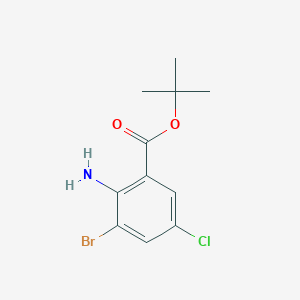
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)
